molecular formula C10H11NO2 B1268513 N-cyclopropyl-2-hydroxybenzamide CAS No. 440111-82-0

N-cyclopropyl-2-hydroxybenzamide

Cat. No. B1268513
Key on ui cas rn: 440111-82-0
M. Wt: 177.2 g/mol
InChI Key: UWYBOEZQGCFECQ-UHFFFAOYSA-N
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Patent
US07449475B2

Procedure details

A mixture of of methyl salicylate (4.36 g, 28.69 mmol) and cyclopropylamine (1.64 g) was heated in a sealed tube at 80-100° C. for 3 h. An additional 0.5 g of cyclopropylamine was added and heated at 70° C. overnight. The volatiles were removed in vacuo and the residue was purified by silica gel flash chromatography to give the subtitled compound (2.71 g).
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:10]C)(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[CH:12]1([NH2:15])[CH2:14][CH2:13]1>>[CH:12]1([NH:15][C:1](=[O:10])[C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[OH:4])[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
4.36 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC
Name
Quantity
1.64 g
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(CC1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 10) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 70° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC(C1=C(C=CC=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.71 g
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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